molecular formula C6H10F3NO2 B2604476 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid CAS No. 127048-24-2

2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid

Cat. No.: B2604476
CAS No.: 127048-24-2
M. Wt: 185.146
InChI Key: PXXUPNKLEHWHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is a chemical compound . It is also known as trifluoro-3-methylisovaline . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 185.15 . The InChI code is 1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis Methods and Material Science

Recent studies have focused on developing novel synthesis methods for amino acid derivatives, including those related to 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, to explore their potential in material science and chemical synthesis. For instance, the creation of N-protected 14C-labelled analogues of similar structures emphasizes advancements in radiolabeling techniques, which are crucial for tracking biochemical processes and developing new materials (Jessen, Selvig, & Valsborg, 2001). Additionally, the stereoselective synthesis of 3-substituted ethyl (Z)-4,4,4-Trifluoro-2-formylamino-2-butenoates shows the chemical versatility of trifluoromethyl-containing amino acids in creating bioactive molecules with specific stereochemical configurations (Enders, Chen, & Raabe, 2005).

Molecular Docking and Structural Analysis

Molecular docking studies reveal the interaction potential of compounds structurally related to this compound with biological targets, offering insights into drug design and pharmacological research. Research on 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA) through DFT method provides valuable data on vibrational assignments, Fukui functions, and molecular docking evaluation, underscoring the significance of such compounds in understanding receptor-ligand interactions and developing therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Biofuel Precursor Development

The engineering of microbial strains for the production of biofuel precursors, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates demonstrates the application of metabolic engineering in creating sustainable energy sources. This research highlights the potential of using engineered Corynebacterium glutamicum for biofuel production, leveraging pathways related to amino acid metabolism (Vogt, Brüsseler, Ooyen, Bott, & Marienhagen, 2016).

Safety and Hazards

The safety information for “2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Properties

IUPAC Name

2-amino-3-methyl-2-(trifluoromethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXUPNKLEHWHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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